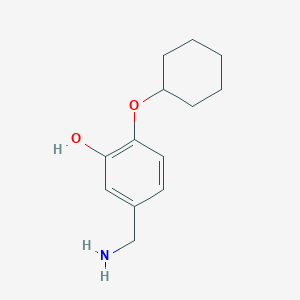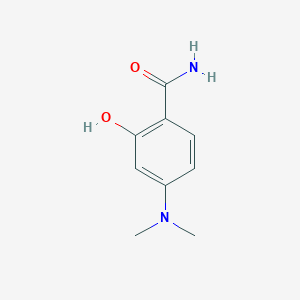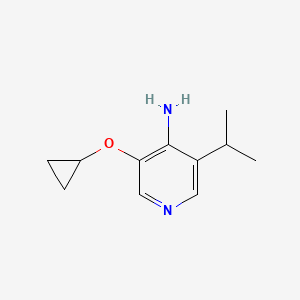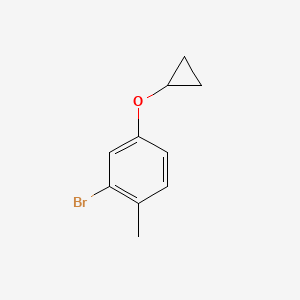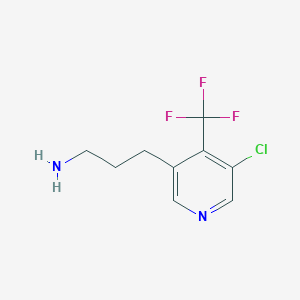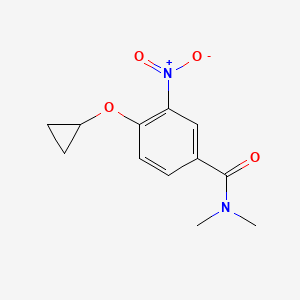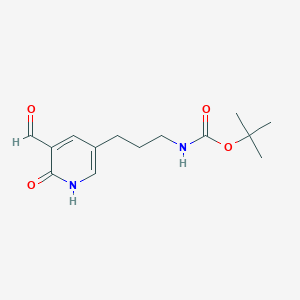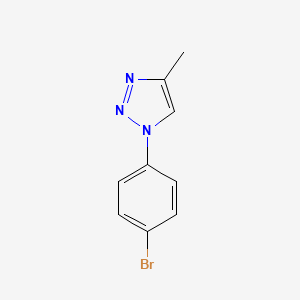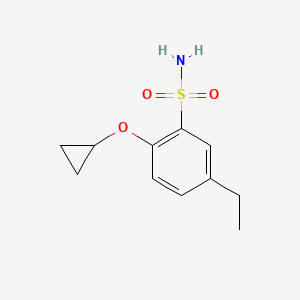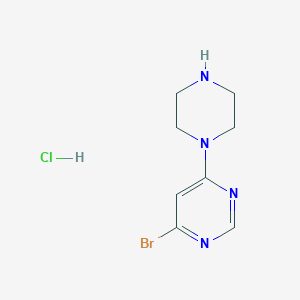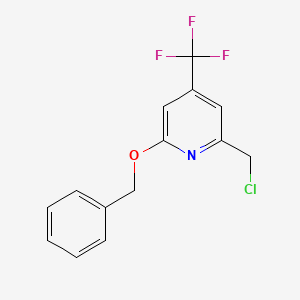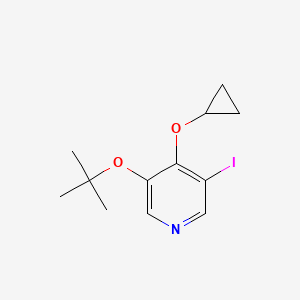
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodopyridine functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodopyridine group can undergo substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
3-Tert-butoxy-4-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
3-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions .
Eigenschaften
Molekularformel |
C12H16INO2 |
|---|---|
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-iodo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-10-7-14-6-9(13)11(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
WURLKZVRUCQVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CN=CC(=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


